2-Nitrophenyl a-D-galactopyranoside
Overview
Description
2-Nitrophenyl a-D-galactopyranoside is a synthetic compound widely used in biochemical research. It serves as a substrate for the enzyme β-galactosidase, which hydrolyzes the compound to produce a yellow chromogenic product, 2-nitrophenol. This property makes it valuable in various assays and diagnostic tests to measure β-galactosidase activity.
Mechanism of Action
Target of Action
The primary target of 2-Nitrophenyl α-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of lactose into galactose and glucose .
Mode of Action
The compound undergoes hydrolysis, a process facilitated by β-galactosidase .
Biochemical Pathways
The hydrolysis of 2-Nitrophenyl α-D-galactopyranoside by β-galactosidase results in the release of galactose and a yellow chromogenic compound . This reaction is part of the broader lactose metabolism pathway, where lactose is broken down into simpler sugars for energy production.
Pharmacokinetics
As a substrate for β-galactosidase, it is expected to be metabolized into galactose and a yellow chromogenic compound upon interaction with the enzyme .
Result of Action
The hydrolysis of 2-Nitrophenyl α-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound . This chromogenic compound can be detected colorimetrically, making 2-Nitrophenyl α-D-galactopyranoside a useful tool for detecting the activity of β-galactosidase .
Action Environment
The action of 2-Nitrophenyl α-D-galactopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase and the rate of hydrolysis . It is recommended to store the compound at <= 20°C .
Biochemical Analysis
Biochemical Properties
2-Nitrophenyl a-D-galactopyranoside is a substrate for the enzyme β-galactosidase . Upon hydrolysis by β-galactosidase, this compound releases galactose along with a chromogenic yellow compound . This property makes it useful for the determination of β-galactosidase activity in various biochemical assays .
Cellular Effects
The hydrolysis of this compound by β-galactosidase can be used to monitor the activity of this enzyme in cells . The release of the chromogenic compound upon hydrolysis provides a visual indicator of enzyme activity, which can be used to study various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis by the enzyme β-galactosidase . This enzyme cleaves the glycosidic bond in this compound, releasing galactose and a chromogenic compound . This reaction can be influenced by various factors, including the presence of other biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time, depending on factors such as the stability of the compound and the conditions of the experiment
Metabolic Pathways
This compound is involved in the metabolic pathway of β-galactosidase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl a-D-galactopyranoside typically involves the glycosylation of 2-nitrophenol with a protected galactose derivative. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond. The protecting groups are then removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of immobilized enzymes and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl a-D-galactopyranoside primarily undergoes hydrolysis when exposed to β-galactosidase. This reaction cleaves the glycosidic bond, releasing 2-nitrophenol and D-galactose.
Common Reagents and Conditions
Reagents: β-galactosidase enzyme, water
Conditions: Aqueous solution, pH 7.3, temperature around 37°C
Major Products
2-Nitrophenol: A yellow chromogenic compound
D-Galactose: A simple sugar
Scientific Research Applications
2-Nitrophenyl a-D-galactopyranoside is extensively used in various fields of scientific research:
Chemistry: As a substrate in enzyme kinetics studies to measure β-galactosidase activity.
Biology: In molecular biology for detecting lacZ gene expression in bacterial colonies.
Medicine: In diagnostic assays to identify β-galactosidase deficiencies or monitor enzyme activity in clinical samples.
Industry: In quality control processes for enzyme production and activity assays.
Comparison with Similar Compounds
2-Nitrophenyl a-D-galactopyranoside is unique due to its chromogenic properties, which allow for easy detection and quantification of enzyme activity. Similar compounds include:
4-Nitrophenyl β-D-galactopyranoside: Another chromogenic substrate for β-galactosidase, but with different spectral properties.
o-Nitrophenyl β-D-galactopyranoside: A closely related compound used in similar applications but may have different solubility and stability characteristics.
p-Nitrophenyl α-D-galactopyranoside: Used for detecting α-galactosidase activity, highlighting the specificity of this compound for β-galactosidase.
These comparisons underscore the specificity and utility of this compound in biochemical assays and research applications.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-IIRVCBMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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